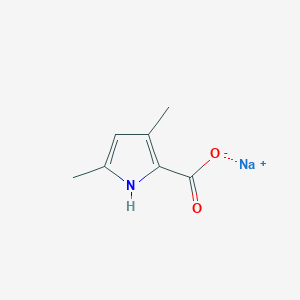
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid
Übersicht
Beschreibung
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid, also known as HPABA, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields.
Wirkmechanismus
The exact mechanism of action of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is still being studied, but it is believed to involve the formation of a complex with metal ions that leads to the generation of reactive oxygen species (ROS). This process can lead to oxidative damage and cell death, which is why 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has been studied for its potential in cancer treatment. Additionally, 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has been found to inhibit the activity of certain enzymes involved in the formation of AGEs, which may contribute to its potential anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has also been found to have antioxidant properties, which may help protect against oxidative stress and reduce the risk of various diseases. Additionally, 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has been shown to inhibit the formation of AGEs, which may contribute to its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid in lab experiments is its relatively low cost and easy synthesis method. However, one limitation is its potential toxicity, as it can generate ROS that can cause oxidative damage and cell death. Therefore, caution must be taken when handling and using 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid. One area of interest is its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid. Other future directions could include exploring its potential as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the formation of AGEs.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has been found to have a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as well as a photosensitizer for photodynamic therapy in cancer treatment. 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has also been studied for its potential antioxidant and anti-inflammatory properties, as well as its ability to inhibit the formation of advanced glycation end-products (AGEs) that contribute to the development of various diseases.
Eigenschaften
IUPAC Name |
2-(2-hydroxy-3-phenylprop-2-enoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNPNKIWDULLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697061 | |
| Record name | 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid | |
CAS RN |
43053-07-2 | |
| Record name | 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)
![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)



![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)
![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)



